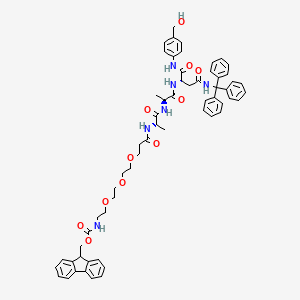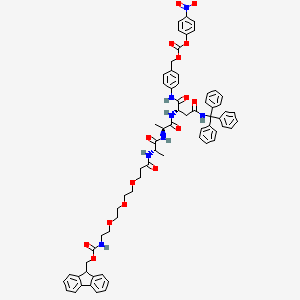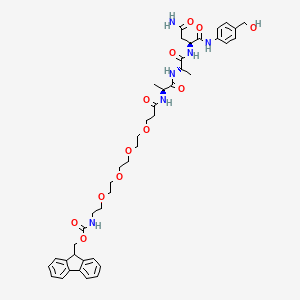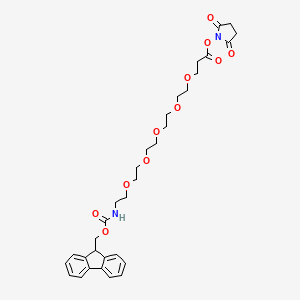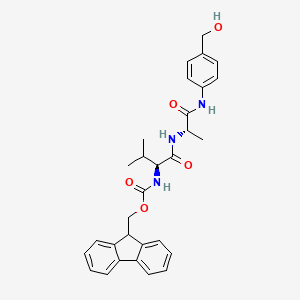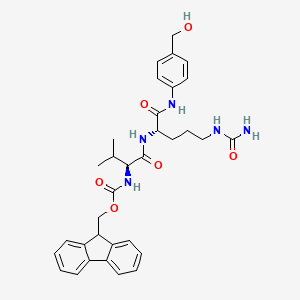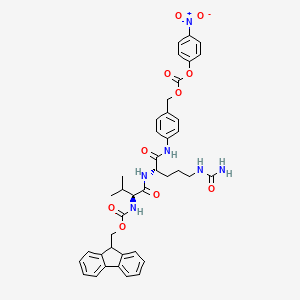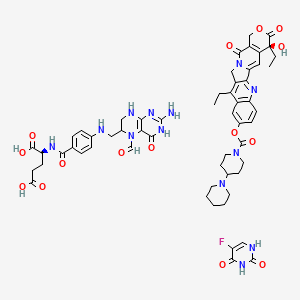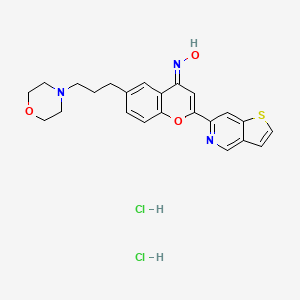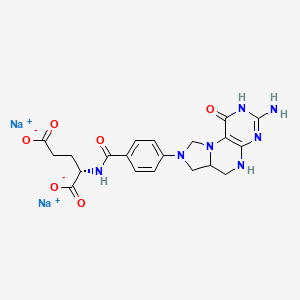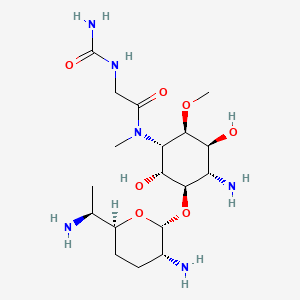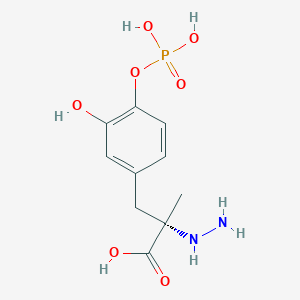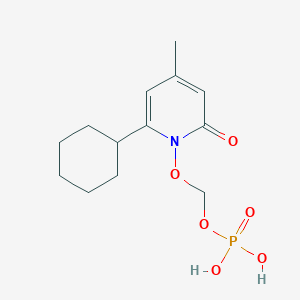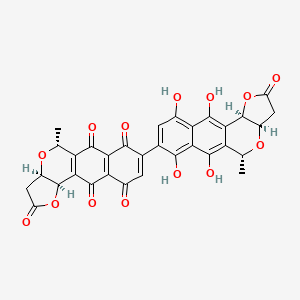
gamma-Actinorhodin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinorhodin is a benzoisochromanequinone dimer polyketide antibiotic produced by Streptomyces coelicolor.[2][3] The gene cluster responsible for actinorhodin production contains the biosynthetic enzymes and genes responsible for export of the antibiotic.[4] The antibiotic also has the effect of being a pH indicator due to its pH-dependent color change.[5]
Applications De Recherche Scientifique
Peroxisome Proliferator-Activated Receptor Gamma in Metabolic Diseases
- Peroxisome proliferator-activated receptor gamma (PPAR gamma) is crucial for fat cell formation and is implicated in metabolic diseases like type 2 diabetes mellitus. Though obesity increases the risk for these diseases, activators of PPAR gamma can lower glucose and lipid levels in patients, showcasing a paradoxical relationship between PPAR gamma and metabolic disease (Willson, Lambert, & Kliewer, 2001).
PPAR Gamma Gene and Its Role in Diseases
- The PPAR gamma gene plays a pivotal role in managing type 2 diabetes, obesity, and certain cancers. Research highlights the gene's involvement in lipid storage, glucose metabolism, inflammatory response, and the discovery of novel genes regulated by PPAR gamma, shedding light on its regulatory mechanisms (Janani & Ranjitha Kumari, 2015).
Gamma Irradiation in Soil Sterilization
- Gamma irradiation is recommended for soil sterilization in laboratory experiments due to its effectiveness in eliminating soil microorganisms and altering chemical properties. However, its application should be carefully considered based on the desired chemical and biological effects, as it can influence soil nitrate and ammonium levels (McNamara et al., 2003).
PPAR Gamma as a Therapeutic Target in Renal Diseases
- PPAR gamma acts as a protective factor against various kidney diseases, including diabetic nephropathy. It influences renal physiology and pathophysiology, indicating its potential as a therapeutic target for treating renal diseases (Yang, Zhou, & Guan, 2012).
Plant Gamma-Thionins and Defense Mechanisms
- Plant gamma-thionins, also known as defensins, are small proteins that play a multifunctional role in defending crops against pathogens. They inhibit digestive enzymes and act against bacteria and fungi, offering insights into plant defense mechanisms and potential applications in transgenic technology and future drug development (Pelegrini & Franco, 2005).
The Gamma Cycle in Neuronal Synchronization
- The gamma cycle is crucial in neuronal synchronization, with evidence suggesting that rhythmic network inhibition interacts with excitatory input to pyramidal cells, recoding amplitude information into phase values. This mechanism supports fast processing and flexible routing of activity, highlighting the gamma cycle's role in neuronal communication and information processing (Fries, Nikolić, & Singer, 2007).
PPAR Gamma in Regulation of Gene Expression and Diseases
- PPAR gamma integrates the control of energy, lipid, and glucose homeostasis, and abnormalities in its signaling are linked to diseases like diabetes and cancer. The review discusses clinical consequences of PPAR gamma polymorphisms, new PPAR gamma partial agonists, and potential future trends in its therapeutic use (Knouff & Auwerx, 2004).
Propriétés
Numéro CAS |
172886-23-6 |
|---|---|
Nom du produit |
gamma-Actinorhodin |
Formule moléculaire |
C32H22O14 |
Poids moléculaire |
630.514 |
Nom IUPAC |
17-Methyl-5-(2,4,7,9-tetrahydroxy-17-methyl-13-oxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9-pentaen-5-yl)-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),5-triene-2,4,7,9,13-pentone |
InChI |
InChI=1S/C32H22O14/c1-7-17-23(31-13(43-7)5-15(35)45-31)29(41)19-11(33)3-9(25(37)21(19)27(17)39)10-4-12(34)20-22(26(10)38)28(40)18-8(2)44-14-6-16(36)46-32(14)24(18)30(20)42/h3-4,7-8,13-14,31-33,37,39,41H,5-6H2,1-2H3 |
Clé InChI |
XETDAWMNFAQXQO-UHFFFAOYSA-N |
SMILES |
O=C(C(C(C(C1=CC(O)=C2C(O)=C(C3=C(O)C2=C1O)C4OC(CC4OC3C)=O)=C5)=O)=C6C5=O)C7=C(C8OC(CC8OC7C)=O)C6=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
gamma-Actinorhodin; gamma Actinorhodin; Actinorhodin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



